Ammonium isoascorbate

Description

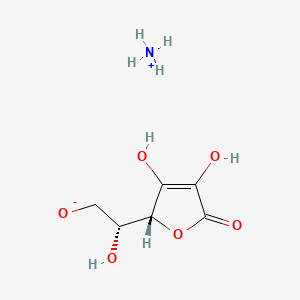

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93858-76-5 |

|---|---|

Molecular Formula |

C6H11NO6 |

Molecular Weight |

193.15 g/mol |

IUPAC Name |

azanium;(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethanolate |

InChI |

InChI=1S/C6H7O6.H3N/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1H2;1H3/q-1;/p+1/t2-,5-;/m1./s1 |

InChI Key |

GQYHDFIXEPEHIC-RKJRWTFHSA-O |

Isomeric SMILES |

C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-].[NH4+] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[NH4+] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Ammonium Isoascorbate

Biosynthetic Pathways of Isoascorbate Precursors in Model Organisms

In plants, the biosynthesis of L-ascorbic acid, a stereoisomer of isoascorbic acid (also known as erythorbic acid), occurs through several proposed pathways originating from hexose (B10828440) phosphate (B84403) precursors. These pathways provide the foundational precursors that can be conceptually related to the synthesis of isoascorbic acid. At least four distinct routes for ascorbate (B8700270) formation have been identified in plants. atamanchemicals.comnih.gov

D-Mannose/L-Galactose Pathway (Smirnoff-Wheeler Pathway)

The D-mannose/L-galactose pathway is considered the principal route for ascorbic acid biosynthesis in higher plants. researchgate.netdbpedia.orgnih.gov This pathway, often referred to as the Smirnoff-Wheeler pathway, involves a series of enzymatic reactions that convert D-mannose-6-phosphate to L-ascorbic acid. slideshare.netijsrst.comnih.gov The final step in this pathway is the oxidation of L-galactono-1,4-lactone by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase. researchgate.netwatereurope.eu Genetic and biochemical studies have provided substantial evidence supporting this pathway as the dominant route for ascorbate synthesis in plants. nih.govresearchgate.net

Key enzymes involved in the D-Mannose/L-Galactose Pathway are detailed in the table below.

| Enzyme | Abbreviation | EC Number | Function |

| Phosphomannose isomerase | PMI | 5.3.1.8 | Converts fructose-6-phosphate (B1210287) to mannose-6-phosphate (B13060355). |

| Phosphomannomutase | PMM | 5.4.2.8 | Converts mannose-6-phosphate to mannose-1-phosphate. |

| GDP-D-mannose pyrophosphorylase | GMP | 2.7.7.13 | Converts mannose-1-phosphate to GDP-D-mannose. |

| GDP-D-mannose-3',5'-epimerase | GME | 5.1.3.18 | Converts GDP-D-mannose to GDP-L-galactose. |

| GDP-L-galactose phosphorylase | GGP | 2.7.7.69 | Converts GDP-L-galactose to L-galactose-1-phosphate. |

| L-galactose-1-phosphate phosphatase | GPP | 3.1.3.25 | Converts L-galactose-1-phosphate to L-galactose. |

| L-galactose dehydrogenase | GalDH | 1.1.1.316 | Oxidizes L-galactose to L-galactono-1,4-lactone. |

| L-galactono-1,4-lactone dehydrogenase | GLDH | 1.3.2.3 | Oxidizes L-galactono-1,4-lactone to L-ascorbic acid. |

D-Gulose Pathway

An alternative biosynthetic route involves the conversion of GDP-D-mannose to GDP-L-gulose. nih.gov This pathway, known as the D-gulose pathway, also starts from the central precursor GDP-D-mannose, which is epimerized to GDP-L-gulose. nih.gov Subsequent steps are thought to involve the conversion of GDP-L-gulose to L-gulose-1-phosphate and then to L-gulose, which is ultimately oxidized to form the lactone precursor of ascorbic acid. nih.gov

D-Galacturonate Pathway

The D-galacturonate pathway represents another route for ascorbate biosynthesis, utilizing a precursor derived from pectin (B1162225) degradation. atamanchemicals.comwikipedia.orgatamanchemicals.com In this pathway, D-galacturonic acid is reduced to L-galactonic acid, which is then converted to L-galactono-1,4-lactone, the immediate precursor to L-ascorbic acid. atamanchemicals.comresearchgate.net Evidence for this pathway has been demonstrated through feeding experiments with labeled D-galacturonic acid in plants like strawberries. atamanchemicals.com The key enzyme in this pathway is D-galacturonate reductase. researchgate.net

Industrial and Laboratory Synthesis of Isoascorbic Acid and Related Salts

The industrial production of isoascorbic acid (erythorbic acid) and its salts, such as ammonium (B1175870) isoascorbate, primarily relies on chemical and chemoenzymatic methods rather than direct extraction from natural sources.

Chemoenzymatic and Chemical Routes (e.g., from Methyl 2-Keto-D-gluconate)

The common industrial synthesis of erythorbic acid is a multi-step process that often begins with the fermentation of glucose. slideshare.netwikipedia.org A key intermediate in this process is 2-keto-D-gluconic acid. slideshare.netgoogle.com

Fermentation: Glucose is fermented by microorganisms, such as Pseudomonas fluorescens, to produce calcium 2-keto-D-gluconate. slideshare.netatamanchemicals.com

Acidification: The fermentation broth is acidified to yield 2-keto-D-gluconic acid. slideshare.netatamanchemicals.com

Esterification: 2-keto-D-gluconic acid is then esterified with methanol (B129727) in an acidic environment to produce methyl 2-keto-D-gluconate. atamanchemicals.comslideshare.netatamanchemicals.com

Lactonization and Isomerization: The methyl 2-keto-D-gluconate undergoes a base-catalyzed rearrangement and lactonization. A common method involves reacting methyl 2-keto-D-gluconate with sodium methoxide. atamanchemicals.comatamanchemicals.comwikipedia.org This reaction leads to the formation of sodium erythorbate.

Acidification to Erythorbic Acid: The resulting sodium erythorbate is then acidified, typically with a strong acid like sulfuric acid, to produce erythorbic acid. slideshare.netatamanchemicals.com

The synthesis of ammonium isoascorbate would then involve the reaction of erythorbic acid with ammonia (B1221849) or an ammonium salt. An analogous process, the Reichstein process, is famously used for the synthesis of L-ascorbic acid and involves a combination of microbial fermentation and chemical steps. wikipedia.org The industrial synthesis of erythorbic acid can be seen as a chirally-flipped version of the Reichstein process. wikipedia.org

The following table summarizes the key reactants and products in the industrial synthesis of erythorbic acid.

| Step | Key Reactant(s) | Key Product(s) |

| Fermentation | D-Glucose, Pseudomonas fluorescens | Calcium 2-keto-D-gluconate |

| Acidification | Calcium 2-keto-D-gluconate, Acid | 2-Keto-D-gluconic acid |

| Esterification | 2-Keto-D-gluconic acid, Methanol, Acid catalyst | Methyl 2-keto-D-gluconate |

| Lactonization/Isomerization | Methyl 2-keto-D-gluconate, Sodium methoxide | Sodium erythorbate |

| Final Acidification | Sodium erythorbate, Sulfuric acid | Erythorbic acid |

Microbial Fermentation Processes (e.g., using Penicillium spp.)

The biosynthesis of isoascorbic acid (also known as erythorbic acid), the precursor to this compound, can be achieved through microbial fermentation. atamanchemicals.comnih.gov Specific strains of the fungal genus Penicillium have been identified as capable of producing isoascorbic acid from carbohydrate sources such as sucrose (B13894). atamanchemicals.comnih.gov This biotechnological approach leverages the natural metabolic pathways of these microorganisms.

The general process involves cultivating selected Penicillium strains in a controlled fermentation medium rich in a suitable carbon source like D-glucose. The fungus metabolizes the sugar, leading to the synthesis of 2-keto-D-gluconic acid as an intermediate, which is subsequently converted to isoascorbic acid. nih.gov While various microorganisms can be employed in industrial production, Penicillium species represent a notable biological route for synthesizing this compound. atamanchemicals.comnih.govwikipedia.org The use of fermentation is a key strategy in the broader biotechnological production of organic acids. wikipedia.org

Table 1: Key Components in Microbial Fermentation of Isoascorbic Acid

| Component | Role | Example |

|---|---|---|

| Microorganism | Biocatalyst for conversion | Penicillium spp. |

| Carbon Source | Starting material for synthesis | Sucrose, D-glucose |

| Intermediate | Key molecule in the metabolic pathway | 2-keto-D-gluconic acid |

| Product | Final compound from fermentation | Isoascorbic Acid |

Formation of this compound and Novel Derivatives

This compound is formed through a standard acid-base neutralization reaction. Isoascorbic acid, a vinylogous carboxylic acid, possesses an acidic proton on one of the enol hydroxyl groups. When reacted with a base such as ammonia (NH₃) or ammonium hydroxide (B78521) (NH₄OH), a proton transfer occurs.

The mechanism involves the lone pair of electrons on the nitrogen atom of the ammonia molecule attacking the acidic proton of the isoascorbic acid's hydroxyl group. This results in the formation of the ammonium cation (NH₄⁺) and the isoascorbate anion. The isoascorbate anion is stabilized by resonance, with the negative charge delocalized across the enolate system. The resulting product is an ionic salt, this compound. The reaction is typically carried out in an aqueous solution. The equilibrium for this type of salt formation favors the products, though it is understood that in solution, a small fraction of the salt will be in equilibrium with the free acid and amine. stackexchange.com

Reaction Scheme:

C₆H₈O₆ (Isoascorbic Acid) + NH₃ (Ammonia) ⇌ [NH₄]⁺[C₆H₇O₆]⁻ (this compound)

Modifying the chemical structure of isoascorbic acid is a key strategy to enhance its properties for specific applications, particularly to improve its solubility in fats and oils. google.com A primary methodology for creating these novel derivatives is through esterification.

Esterification for Lipophilic Derivatives: To increase the lipophilicity (fat-solubility) of isoascorbic acid, it is converted into ester derivatives. researchgate.net This is commonly achieved by reacting the primary alcohol group of isoascorbic acid with a fatty acid. researchgate.net

Chemical Catalysis: The reaction can be performed using traditional acid or base catalysis at elevated temperatures. However, these conditions can sometimes lead to the degradation of the isoascorbate molecule and the formation of by-products. researchgate.net

Enzymatic Catalysis: A more refined and regioselective method involves the use of lipases as biocatalysts. researchgate.net Lipases preferentially catalyze the esterification at the primary alcohol group of the isoascorbate molecule, leading to a higher yield of the desired monoester with fewer side products. researchgate.net This enzymatic approach is conducted under milder reaction conditions, preserving the integrity of the core isoascorbate structure. Acyl donors used in this process can include fatty acids (e.g., lauric acid, palmitic acid) or their methyl or vinyl esters. google.comresearchgate.net

These fatty acid esters of isoascorbate, such as isoascorbyl palmitate or isoascorbyl laurate, retain the antioxidant properties of the parent molecule but are significantly more soluble in hydrophobic environments. google.comresearchgate.net

Table 2: Synthetic Methodologies for Isoascorbate Derivatives

| Derivative Type | Synthetic Method | Acyl Donor/Reactant | Key Advantage |

|---|---|---|---|

| Isoascorbyl Esters | Lipase-catalyzed Esterification | Fatty Acids (e.g., Lauric Acid) | High regioselectivity, mild reaction conditions |

| Isoascorbyl Esters | Chemical Catalysis | Fatty Acid Chlorides | High reactivity |

| Glycoside Derivatives | Glycosylation | Activated Sugars | Increased water solubility and stability |

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of ammonium (B1175870) isoascorbate. By interacting with electromagnetic radiation, these techniques provide a fingerprint of the molecule, revealing details about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of molecules, offering detailed information about the structure and chemical environment of atoms. wikipedia.org For ammonium isoascorbate, ¹H NMR and ¹³C NMR would be the most common techniques.

¹⁵N NMR spectroscopy could also be employed to specifically study the nitrogen environment of the ammonium cation, providing insights into its interactions and dynamics within the sample. nih.gov This technique has been used to follow the assimilation of ammonium ions in biological systems. nih.gov

Key Applications of NMR for this compound:

Structural Verification: Confirmation of the molecular structure by analyzing the chemical shifts and coupling constants of the constituent atoms.

Purity Assessment: Detection of impurities by identifying extraneous signals in the NMR spectrum.

Quantitative Analysis: Determination of the concentration of this compound in a sample, often using an internal standard.

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, MS can confirm the molecular weight and provide information about its elemental composition and structure through fragmentation patterns.

When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. In the analysis of ascorbic acid, a related compound, LC-MS has been used to detect the deprotonated molecular ion at an m/z of 175. crimsonpublishers.com A similar approach would be expected for isoascorbic acid, the anionic component of this compound. The ammonium ion (NH₄⁺) would be detected in positive ion mode.

Isotope Ratio Mass Spectrometry (IRMS) can be used to determine the isotopic composition of the elements within the ammonium ion, particularly the ¹⁵N/¹⁴N ratio. nih.govresearchgate.net This can be valuable in studies of nitrogen cycling and for tracing the origin of the ammonium component.

Typical MS data for the components of this compound:

| Ion | Expected m/z | Ionization Mode |

|---|---|---|

| Isoascorbate Anion [M-H]⁻ | 175 | Negative |

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the functional groups present in both the ammonium and isoascorbate ions.

Key expected vibrational modes for the ammonium ion (NH₄⁺) include N-H stretching and bending vibrations. researchgate.net For the isoascorbate anion, characteristic bands would arise from O-H stretching, C=O stretching (from the lactone ring), C=C stretching, and C-O stretching vibrations. The presence and position of these bands can confirm the identity of the compound and assess its purity. For instance, the N-H stretching modes of the ammonium ion have been observed in the gas phase. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy is a modern application of this technique that provides high-resolution spectra. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule. The isoascorbate anion, with its conjugated system of double bonds (C=C and C=O), is expected to exhibit a characteristic UV absorption maximum. For ascorbic acid, the UV spectrum is pH-dependent. researchgate.net Similarly, the UV spectrum of this compound would be influenced by the solution's pH. This technique is often used for quantitative analysis due to the direct relationship between absorbance and concentration, as described by the Beer-Lambert law. The UV absorption of ammonia (B1221849) itself has been studied, with a spectrum showing discrete bands. aps.org

Chromatographic Separation and Quantification Approaches

Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the eluent).

For the analysis of isoascorbic acid and its salts, reversed-phase HPLC is commonly employed, often with a C18 column. nih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727). The use of ammonium-containing buffers, like ammonium acetate or ammonium formate, in the mobile phase is common. helixchrom.comsielc.com These buffers help to control the pH and improve the peak shape of the analyte.

Detection is often achieved using a UV detector set at a wavelength where the isoascorbate anion absorbs strongly, typically around 254 nm. nih.gov HPLC methods have been developed for the simultaneous determination of ascorbic acid and isoascorbic acid. researchgate.net

Typical HPLC Parameters for Isoascorbic Acid Analysis:

| Parameter | Condition | Reference |

|---|---|---|

| Column | LiChrosorb-NH2 | nih.gov |

| Mobile Phase | Acetonitrile, acetic acid, and water (87:2:11, v/v) | nih.gov |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability. However, derivatization techniques can be employed to convert the non-volatile analyte into a more volatile derivative that can be analyzed by GC.

Alternatively, pyrolysis-GC can be used, where the compound is thermally decomposed in the GC injector, and the resulting volatile products are separated and detected. researchgate.net For the analysis of the ammonium component, specific GC methods have been developed. For example, aqueous ammonium can be converted to ammonia, which is then analyzed by GC. nih.gov Specialized GC columns, such as the J&W CP-Volamine, are designed for the analysis of ammonia and volatile amines, providing good peak shape and resolution. agilent.com When coupled with a mass spectrometer (GC-MS), this technique allows for the identification and quantification of the volatile components. rsc.orgnih.gov

Ion Chromatography for Ammonium Determination

Ion chromatography (IC) is a highly effective technique for the determination of the ammonium cation (NH₄⁺) in various matrices, including environmental waters, pharmaceuticals, and soil extracts. thermofisher.com This method offers the advantage of simultaneously determining multiple inorganic cations in a single analytical run, which can be more efficient than traditional spectroscopic techniques that may necessitate a preliminary distillation step. thermofisher.com

The fundamental principle of ion chromatography involves the separation of ions based on their interactions with a stationary resin phase within a chromatographic column. carleton.edu As the sample solution passes through the column, different ions are retained for varying lengths of time depending on their charge and size, allowing for their separation and subsequent quantification. carleton.edu For ammonium analysis, a cation-exchange column is typically employed. acs.org

Several detection methods can be coupled with ion chromatography for the quantification of ammonium. Conductivity detection is a common approach. acs.org Additionally, potentiometric detectors, such as ion-selective electrodes (ISEs) integrated into a flow cell, have been successfully implemented. acs.org These tandem potentiometry-IC systems have demonstrated accurate and selective determination of NH₄⁺ in environmental water samples. acs.org The sensitivity of ion chromatography allows for the determination of ammonia in ambient air with a sensitivity of 0.02 mg/dm³. nih.gov

Key Parameters in Ion Chromatography for Ammonium Determination:

| Parameter | Description |

| Stationary Phase | Cation-exchange resin |

| Eluent | An acidic solution that facilitates the movement of cations through the column |

| Detector | Conductivity detector or potentiometric sensor (e.g., NH₄⁺-selective electrode) |

| Calibration | Performed using a series of standard solutions of known ammonium concentrations |

This table provides a general overview of the key parameters in ion chromatography for ammonium determination.

Electrochemical Methods for Redox Potential and Reactivity Profiling

Electrochemical methods are instrumental in characterizing the redox properties and reactivity of isoascorbate, the anionic form of isoascorbic acid. These techniques provide valuable insights into the electron transfer processes that govern its antioxidant behavior. The oxidation of ascorbic acid, a closely related compound, has been extensively studied and serves as a model for understanding the electrochemical behavior of isoascorbate.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study these redox reactions. By scanning the potential of an electrode and measuring the resulting current, CV can reveal the oxidation and reduction potentials of a species. For instance, in the development of redox flow batteries, CV has been used to assess the electrochemical activity of redox pairs, such as the Ce(III)/Ce(IV) couple in the presence of ascorbic acid. mdpi.com

The redox potential of ascorbate (B8700270) is a key determinant of its ability to act as a reducing agent and participate in free radical scavenging. The standard redox potential for the two-electron, one-proton transfer of ascorbate to dehydroascorbate at pH 7 is approximately +0.282 V. nih.gov However, the one-electron reduction potential is often more relevant for its antioxidant activity.

Wet Chemical and Titrimetric Methods for Quantitative Analysis (e.g., Distillation for Ammonium)

Wet chemical and titrimetric methods provide robust and reliable means for the quantitative analysis of ammonium. These classical analytical techniques are often used for validation and as a reference for instrumental methods.

A common wet chemical method for ammonium determination is the indophenol (B113434) blue method. xylemanalytics.com In this colorimetric method, ammonium ions react with a phenol derivative and hypochlorite in an alkaline medium to form a blue-colored indophenol dye. xylemanalytics.com The intensity of the color, which is proportional to the ammonium concentration, is then measured spectrophotometrically. xylemanalytics.com

Distillation is a crucial preliminary step in many wet chemical methods for ammonium analysis, particularly in complex matrices. The Kjeldahl method, a standard procedure for determining nitrogen content, incorporates a distillation step to separate ammonia from the sample matrix. Following distillation, the ammonia is typically collected in an acidic solution and then quantified by titration.

Titrimetric methods involve the reaction of the analyte with a standard solution of a reagent (the titrant) of known concentration. For ammonium analysis following distillation, an acid-base titration is commonly performed. The collected ammonia, being basic, is titrated with a standard acid solution. The endpoint of the titration can be determined using a colorimetric indicator or by monitoring the pH potentiometrically.

Wet chemical methods also encompass gravimetric analysis, where the analyte is determined based on its mass. While less common for routine ammonium analysis, gravimetric procedures can be employed for specific applications.

Application in Mineralogical Analysis as Selective Extractants

Solutions containing ammonium salts, often in combination with other reagents like oxalate and citrate-ascorbate, are utilized in mineralogical and soil analysis as selective extractants. These chemical treatments are designed to dissolve specific mineral phases, thereby allowing for the characterization of the remaining solid material or the analysis of the extracted elements.

In soil science, selective chemical dissolution is a valuable tool for understanding soil composition and mineralogy. Two commonly employed treatments are acid ammonium oxalate and citrate-ascorbate solutions.

Acid ammonium oxalate , typically prepared by acidifying ammonium oxalate with oxalic acid to a pH of 3, is widely used to extract poorly-crystalline minerals such as ferrihydrite, as well as iron(II)-bearing minerals like magnetite, from soil samples. wikipedia.orgresearchgate.net This extraction helps in quantifying the amount of "active" or "amorphous" iron and aluminum oxides in soils.

Citrate-ascorbate solutions, on the other hand, are used for the selective removal of certain iron oxides. researchgate.net Studies have shown that a mixture of sodium citrate and ascorbic acid at a pH of 6 can be more effective in removing iron from certain soil types, such as Ultisols, compared to the ammonium oxalate treatment. researchgate.net The combination of a complexing agent (citrate) and a reducing agent (ascorbate) facilitates the dissolution of these minerals.

Mechanistic Investigations of Chemical Reactivity and Redox Behavior

Antioxidant Activity in Non-Biological and In Vitro Chemical Systems

The antioxidant capability of the isoascorbate anion is functionally similar to that of ascorbate (B8700270) and is rooted in its ability to act as a potent reducing agent and free radical scavenger in chemical systems. caringsunshine.comkraftchemical.com It readily donates electrons to neutralize oxidative species, thereby inhibiting or quenching oxidative processes. caringsunshine.com This activity is not merely theoretical; scientific studies have validated that erythorbic acid, the conjugate acid of ammonium (B1175870) isoascorbate, actively participates in redox reactions and effectively scavenges certain free radicals in vitro. caringsunshine.com

The efficacy of an antioxidant is quantified by its reaction rate constants with specific radicals. In the case of isoascorbate, its reactivity with peroxyl radicals (ROO•), which are key intermediates in autoxidation processes, is of particular interest. A study investigating the antioxidant activity of ascorbate transferred into a non-polar hydrocarbon phase provides valuable kinetic data. The inhibition rate constant (kinh) for the reaction of a quaternary ammonium-ascorbate complex with peroxyl radicals during the thermally initiated autoxidation of styrene (B11656) was determined to be (9.63 ± 2.0) × 104 M−1 s−1 at 30 °C. researchgate.net

This kinetic parameter indicates a high level of reactivity, positioning isoascorbate as an effective chain-breaking antioxidant. However, the stoichiometry of peroxyl radical trapping by ascorbate and its isomers is complex. While theoretically, two peroxyl radicals could be trapped per molecule of ascorbate, experimental values are often lower. mdpi.com

Table 1: Kinetic Data for Ascorbate Reaction with Peroxyl Radicals

| Reactant | Radical Type | Medium | Rate Constant (k_inh) | Temperature |

| Quaternary Ammonium-Ascorbate | Peroxyl (from Styrene) | Styrene (non-polar) | (9.63 ± 2.0) × 10⁴ M⁻¹ s⁻¹ researchgate.net | 30 °C |

The scavenging of free radicals by ammonium isoascorbate can proceed through several mechanistic pathways, primarily involving Electron Transfer (ET) and Hydrogen Atom Transfer (HAT). mdpi.comnih.govscripps.edu The predominant mechanism is highly dependent on the reaction environment, such as the solvent.

Electron Transfer (ET): In this mechanism, the isoascorbate anion donates an electron to a radical, neutralizing it and forming the ascorbyl radical anion. mdpi.com This is often followed by protonation to yield a stable, non-radical product. mdpi.com The conventional view is that reactions with species like peroxyl radicals proceed via a stepwise one-electron reduction followed by protonation. mdpi.com

Hydrogen Atom Transfer (HAT): This pathway involves the concerted movement of a proton and an electron (a hydrogen atom) from the isoascorbate molecule to the radical species. scripps.edu Research on ascorbate in non-polar media suggests that the HAT mechanism is significant. The effectiveness of HAT can be influenced by the specific hydroxyl group involved; transfer from the enolic hydroxyl at the C3 position is considered more facile in a non-polar environment than from the C2 position. researchgate.net

The distinction between these pathways is crucial. For instance, in some biological contexts, a concerted proton-electron transfer is proposed to overcome the energetic unfavorability of simple electron donation from the ascorbate monoanion. nih.gov

Reducing Agent Properties in Industrial Chemical Transformations

The strong reducing power of the isoascorbate anion is harnessed in various industrial chemical processes. thieme-connect.comresearchgate.net It functions as an effective and non-hazardous reducing agent, often used in conjunction with metallic catalysts to facilitate a wide range of chemical transformations. thieme-connect.comresearchgate.net

A prominent application is in meat curing, where it accelerates the reduction of nitrite (B80452) (NO₂⁻) to nitric oxide (NO). This reaction is crucial for developing the characteristic pink color of cured meats and also helps in preventing the formation of potentially carcinogenic nitrosamines. wikipedia.org In organic synthesis, sodium ascorbate (a salt with similar reducing properties) is widely used to reduce Cu(II) to the catalytically active Cu(I) state in situ for reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). researchgate.net Its utility also extends to the synthesis of nanoparticles, where the reducing power of ascorbates can influence the growth rate and morphology of particles like gold nanorods. nih.gov

Interactions with Transition Metal Ions and Their Catalytic Implications

This compound's interaction with transition metal ions is a double-edged sword, having both antioxidant and pro-oxidant catalytic implications.

Antioxidant Synergy & Catalyst Reduction: Isoascorbate can act as a reducing agent for metal catalysts. As mentioned, it can reduce Cu(II) to Cu(I), enabling its participation in various copper-catalyzed organic reactions. researchgate.net This ability to regenerate the active form of a catalyst is a key application. It also exhibits chelating activity with iron, which contributes to its ability to enhance non-heme iron absorption. wikipedia.org

Pro-oxidant Behavior (Fenton-like reactions): In the presence of redox-active transition metals like iron (Fe³⁺) and copper (Cu²⁺), isoascorbate can exhibit pro-oxidant effects. nih.gov It reduces the metal ions (e.g., Fe³⁺ to Fe²⁺), which can then react with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH) via Fenton-like chemistry. mdpi.comnih.gov This pro-oxidant activity is concentration-dependent and is the basis for investigating high-dose ascorbate and its isomers as potential therapeutic agents. nih.gov The oxidation of ascorbate itself can be catalyzed by transition metals, a process observed with proteins that bind copper. nih.gov

Influence of Solvent Environment and Phase-Transfer Phenomena

The solvent environment significantly dictates the solubility, stability, and reaction mechanisms of this compound. Being a salt, it is highly soluble in polar solvents like water but has limited solubility in non-polar organic media. This solubility difference necessitates strategies to enable its reactivity in heterogeneous or non-polar systems.

Phase-transfer catalysis is a technique used to transport a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction is to occur. theaic.orgmdpi.com This is particularly relevant for applying the antioxidant properties of the water-soluble isoascorbate anion in non-polar systems like lipids or organic polymers.

To study the antioxidant behavior of isoascorbate in non-polar environments, quaternary ammonium salts can be employed as phase-transfer agents. researchgate.net By mixing an aqueous solution of an ascorbate salt with a lipophilic quaternary ammonium salt (like tetra-n-butylammonium bromide) and a non-polar organic solvent, an ion pair (quaternary ammonium-ascorbate) is formed. researchgate.net This ion pair is sufficiently soluble in the organic phase to be studied. researchgate.net

Once transferred into the non-polar medium, the ammonium-ascorbate species acts as an effective antioxidant. researchgate.net Studies in styrene, a non-polar hydrocarbon, have shown that the ascorbate ion efficiently inhibits autoxidation by scavenging peroxyl radicals. researchgate.net The mechanism in such an environment is believed to favor Hydrogen Atom Transfer (HAT), with the specific structure of the ascorbate molecule influencing the reaction kinetics. researchgate.net This demonstrates that through phase-transfer phenomena, the potent antioxidant properties of this compound can be effectively utilized even in non-aqueous, non-polar chemical systems. researchgate.net

Research in Plant Science and Agricultural Systems Non Human/non Clinical

Modulation of Oxidative Stress Responses in Plant Tissues

The isoascorbate component of ammonium (B1175870) isoascorbate is a stereoisomer of ascorbate (B8700270) and shares its antioxidant properties. In plants, ascorbate is a key player in mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify them. This is particularly critical under abiotic stress conditions such as drought, salinity, and extreme temperatures, which exacerbate ROS production.

The Ascorbate-Glutathione (AsA-GSH) cycle, also known as the Foyer-Halliwell-Asada pathway, is a central mechanism in the plant's antioxidant defense system for detoxifying hydrogen peroxide (H₂O₂). nih.govmdpi.com This cycle operates in various cellular compartments, including chloroplasts, mitochondria, peroxisomes, and the cytosol. researchgate.net Ascorbate serves as a direct reducing substrate in the first step of the cycle.

The process involves a series of reactions:

Ascorbate Peroxidase (APX) utilizes ascorbate to reduce H₂O₂ to water, which in turn oxidizes ascorbate into monodehydroascorbate (MDHA). mdpi.comnih.gov

Monodehydroascorbate Reductase (MDHAR) regenerates ascorbate from MDHA using NAD(P)H as a reducing agent. nih.gov

MDHA can also spontaneously disproportionate into ascorbate and dehydroascorbate (DHA). mdpi.com

Dehydroascorbate Reductase (DHAR) reduces DHA back to ascorbate using glutathione (B108866) (GSH) as the electron donor, producing oxidized glutathione (GSSG). mdpi.com

Glutathione Reductase (GR) finally reduces GSSG back to GSH in an NADPH-dependent reaction, completing the cycle and ensuring the continuous availability of the primary antioxidants. mdpi.comnih.gov

Under abiotic stress, the efficiency of this cycle is critical for plant survival, as it prevents the accumulation of toxic H₂O₂ while regenerating the pools of ascorbate and glutathione, the most abundant low-molecular-weight antioxidants in plant cells. nih.gov

Environmental stressors lead to the excessive generation of ROS, including superoxide (B77818) radicals (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.govresearchgate.net While ROS at low levels act as important signaling molecules, their overaccumulation causes oxidative damage to proteins, lipids, and nucleic acids. researchgate.netresearchgate.net

The ascorbate component contributes to maintaining ROS homeostasis through several mechanisms:

Direct Scavenging: Ascorbate can directly neutralize superoxide, hydroxyl radicals, and singlet oxygen.

Enzymatic Detoxification: As the primary substrate in the AsA-GSH cycle, ascorbate is essential for the enzymatic detoxification of H₂O₂. nih.gov

Redox Signaling: The ratio of reduced ascorbate to its oxidized form (AsA/DHA) is an indicator of the cellular redox state and is involved in signaling pathways that trigger adaptive responses to stress. researchgate.net

By participating in these pathways, the ascorbate molecule is integral to the complex network that plants use to control ROS levels, ensuring that they function as signals for acclimation rather than as agents of cellular damage. nih.gov

Plants possess a sophisticated antioxidant defense system composed of both enzymatic and non-enzymatic components that work in concert to manage oxidative stress. mdpi.commdpi.com

Non-Enzymatic Systems:

Ascorbate: A major water-soluble antioxidant that directly scavenges ROS and is a key substrate for APX. mdpi.com

Glutathione (GSH): Another crucial antioxidant that participates in ROS detoxification and the regeneration of ascorbate via the AsA-GSH cycle. mdpi.com

Enzymatic Systems: The ascorbate and glutathione pools are maintained by a group of interconnected enzymes. The ammonium component, as a nitrogen source, is fundamental for the synthesis of these enzymes (which are proteins). Key enzymes in this defense network include:

Superoxide Dismutase (SOD): This is the first line of enzymatic defense, converting the highly reactive superoxide radical into hydrogen peroxide and oxygen. nih.gov SOD has different isoforms (Cu/Zn-SOD, Mn-SOD, Fe-SOD) located in various cell compartments. mdpi.com

Ascorbate Peroxidase (APX): As a central enzyme of the AsA-GSH cycle, APX detoxifies H₂O₂ using ascorbate as the specific electron donor. nih.govmdpi.com

Glutathione Reductase (GR): This enzyme is crucial for maintaining the pool of reduced glutathione (GSH) by catalyzing the reduction of GSSG, which is vital for the regeneration of ascorbate and other antioxidant processes. nih.gov

The coordinated action of these enzymatic and non-enzymatic systems is essential for maintaining cellular redox homeostasis and protecting the plant from oxidative damage during periods of stress. researchgate.net

Table 1: Key Enzymes in Plant Antioxidant Defense

| Enzyme | Abbreviation | Function | Cellular Location |

|---|---|---|---|

| Superoxide Dismutase | SOD | Catalyzes the dismutation of superoxide (O₂•−) into oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.gov | Chloroplasts, Mitochondria, Cytosol, Peroxisomes mdpi.com |

| Ascorbate Peroxidase | APX | Reduces H₂O₂ to water using ascorbate as an electron donor. mdpi.com | Chloroplasts, Mitochondria, Cytosol, Peroxisomes mdpi.com |

| Glutathione Reductase | GR | Reduces oxidized glutathione (GSSG) to its active form (GSH) using NADPH. mdpi.com | Chloroplasts, Mitochondria, Cytosol, Peroxisomes |

| Catalase | CAT | Decomposes H₂O₂ into water and oxygen. nih.gov | Peroxisomes mdpi.com |

| Monodehydroascorbate Reductase | MDHAR | Regenerates ascorbate from monodehydroascorbate (MDHA). mdpi.com | Chloroplasts, Mitochondria, Peroxisomes, Cytosol |

| Dehydroascorbate Reductase | DHAR | Reduces dehydroascorbate (DHA) to ascorbate using GSH. mdpi.com | Chloroplasts, Mitochondria, Cytosol |

Interplay with Nitrogen Metabolism and Ammonium Nutrition

The ammonium (NH₄⁺) component of ammonium isoascorbate serves as a primary nitrogen source for plants. Nitrogen is an essential macronutrient, forming the building block of amino acids, proteins, nucleic acids, and chlorophyll. researchgate.net However, plant responses to ammonium nutrition are complex; while it is an energy-efficient nitrogen source compared to nitrate, high concentrations can be toxic. nih.govmdpi.com

The assimilation of ammonium is intrinsically linked to carbon metabolism, creating a delicate carbon-nitrogen (C-N) balance that is crucial for plant growth and development. nih.gov

Assimilation Pathway: Ammonium taken up by roots is primarily assimilated into amino acids through the glutamine synthetase (GS) and glutamate (B1630785) synthase (GOGAT) pathway. nih.govresearchgate.net This process requires carbon skeletons, mainly in the form of 2-oxoglutarate, which is an intermediate of the tricarboxylic acid (TCA) cycle. nih.gov

Carbon Demand: High rates of ammonium assimilation create a significant demand for carbon skeletons. researchgate.net If the carbon supply from photosynthesis is insufficient to meet this demand, it can lead to a depletion of carbohydrate reserves, creating a state of carbon starvation and impairing growth. researchgate.net

C-N Ratio Sensing: Plants have mechanisms to sense their internal C-N status, which regulates genes involved in nitrogen uptake, assimilation, and carbon metabolism to maintain homeostasis. nih.gov An imbalance, often caused by high ammonium supply, can disrupt these regulatory networks.

Therefore, the plant's ability to tolerate and efficiently use ammonium is highly dependent on its photosynthetic capacity and the availability of carbon resources to incorporate the nitrogen into organic compounds. nih.govresearchgate.net

Ammonium nutrition significantly influences the homeostasis and signaling of phytohormones, which are key regulators of plant growth, development, and stress responses. mdpi.comoup.com

Auxin: Ammonium supply can alter auxin distribution in roots, often leading to an inhibition of primary root elongation, a common symptom of ammonium toxicity. oup.com

Abscisic Acid (ABA): Elevated ammonium levels have been shown to increase the accumulation of ABA, a phytohormone critically involved in abiotic stress responses. nih.gov This interaction can be complex; in some cases, ABA helps alleviate ammonium toxicity by enhancing antioxidant enzyme activity and regulating ammonium assimilation. nih.gov

Cytokinins: The balance between different nitrogen forms (ammonium vs. nitrate) can affect cytokinin biosynthesis and signaling, which in turn influences root system architecture and shoot development.

The interplay between ammonium signaling and phytohormone pathways is a critical aspect of how plants adapt their growth and development to nitrogen availability. oup.com Disruptions in this crosstalk, particularly under high ammonium conditions, can lead to the growth inhibition characteristic of ammonium toxicity. frontiersin.org

Table 2: Summary of Ammonium Nutrition Effects on Plant Systems

| Plant System | Effect of Ammonium Nutrition | Key Mechanisms Involved |

|---|---|---|

| Carbon-Nitrogen Balance | High demand for carbon skeletons for assimilation. researchgate.net | Incorporation of NH₄⁺ into amino acids via the GS-GOGAT cycle requires 2-oxoglutarate from the TCA cycle. nih.gov |

| Potential depletion of carbohydrates under high NH₄⁺ supply. researchgate.net | Imbalance between photosynthetic carbon supply and nitrogen assimilation demand. researchgate.net | |

| Phytohormone Homeostasis | Inhibition of primary root elongation. oup.com | Altered auxin distribution and signaling in roots. oup.com |

| Modulation of stress responses. nih.gov | Increased accumulation of abscisic acid (ABA), which can enhance antioxidant defenses. nih.gov | |

| Altered root and shoot development. | Changes in cytokinin levels and signaling pathways. | |

| Oxidative Stress | Can induce the production of Reactive Oxygen Species (ROS) at high concentrations. oup.comresearchgate.net | Disruption of cellular ion and pH homeostasis. mdpi.com |

| Upregulation of antioxidant defense enzymes. nih.gov | Plant response to mitigate oxidative damage caused by excess ammonium. nih.gov |

Mitigation of Heavy Metal (e.g., Cadmium) Toxicity and Other Abiotic Stresses

The application of ammonium and ascorbate (a closely related isomer of isoascorbate with similar antioxidant properties) has been shown to play a role in mitigating the toxic effects of heavy metals like cadmium (Cd) and other abiotic stresses in plants.

Ammonium nutrition can influence the uptake and toxicity of heavy metals. For instance, the form of nitrogen supplied to plants can affect cadmium accumulation and tolerance. While high concentrations of ammonium can be toxic to many plants, in some cases, it has been observed to alleviate the inhibitory effects of cadmium on plant growth. This is partly attributed to changes in rhizosphere pH and competition for uptake between cadmium ions and ammonium ions. Furthermore, ammonium nutrition can enhance the plant's antioxidant defense system, which is crucial for combating the oxidative stress induced by heavy metals.

Ascorbate is a key antioxidant in plants, playing a vital role in the detoxification of reactive oxygen species (ROS) generated under stress conditions, including heavy metal exposure. nih.gov The ascorbate-glutathione cycle is a major pathway for ROS scavenging, and maintaining a high level of reduced ascorbate is critical for plant tolerance to oxidative damage. mdpi.com Studies have shown that exogenous application of ascorbate can enhance plant tolerance to various abiotic stresses by boosting the antioxidant capacity. For example, in plants under cadmium stress, maintaining or increasing the ascorbate pool can help protect cellular components from oxidative damage. nih.gov

The combination of ammonium and isoascorbate could therefore offer a dual benefit in mitigating heavy metal stress. The ammonium component may influence metal uptake and enhance enzymatic antioxidant systems, while the isoascorbate component would directly contribute to the non-enzymatic scavenging of ROS.

Table 1: Effects of Ammonium and Ascorbate on Plants Under Cadmium Stress

| Component | Observed Effects in Plants Under Cadmium Stress | Potential Contribution to Mitigation |

| Ammonium (NH₄⁺) | Influences rhizosphere pH, potentially reducing Cd availability. May compete with Cd²⁺ for uptake. Can enhance the activity of antioxidant enzymes. | Reduces cadmium uptake and translocation. Strengthens the plant's enzymatic defense against oxidative stress. |

| Ascorbate/Isoascorbate | Acts as a direct scavenger of reactive oxygen species (ROS). Serves as a reducing substrate for ascorbate peroxidase (APX) in the ascorbate-glutathione cycle. | Protects cells from oxidative damage caused by Cd-induced ROS. Regenerates other antioxidants like α-tocopherol. |

Induction of Cross-Tolerance Mechanisms in Plants

Cross-tolerance is a phenomenon where a plant's exposure to one type of stress enhances its resistance to other, different stresses. oup.com This is often mediated by the activation of common signaling pathways and defense mechanisms, including the antioxidant system.

Both ammonium nutrition and ascorbate levels are implicated in these systemic responses. Ammonium, as a signaling molecule, can trigger changes in phytohormone levels and gene expression that modulate plant responses to various stresses. oup.comnih.gov For example, appropriate ammonium supply can improve a plant's tolerance to drought or salinity. researchgate.net

Ascorbate is a central player in the redox signaling network that governs cross-tolerance. nih.gov Changes in the cellular redox state, influenced by the ratio of reduced to oxidized ascorbate, can activate a cascade of downstream responses, leading to the accumulation of protective compounds and the induction of stress-responsive genes. This can prepare the plant to better withstand a range of biotic and abiotic challenges. researchgate.net The application of a compound like this compound could potentially prime the plant's defense systems, with the ammonium ion acting as a signaling molecule and the isoascorbate ion bolstering the antioxidant pool, thereby contributing to a broad-spectrum stress tolerance.

Role in Plant Growth and Physiological Adaptations (General, not yield optimization)

Ammonium is a primary nitrogen source for plants, essential for the synthesis of amino acids, proteins, nucleic acids, and other fundamental organic molecules. nih.gov However, plants vary in their tolerance to ammonium. While low concentrations can promote growth, high concentrations can lead to toxicity, characterized by symptoms such as reduced root growth and leaf chlorosis. oup.comnih.gov The ability of a plant to efficiently assimilate ammonium into organic compounds is key to its tolerance and growth. nih.gov

Ascorbate is also involved in various aspects of plant growth and development beyond its role as an antioxidant. It is a cofactor for several enzymes involved in the biosynthesis of plant hormones like gibberellins (B7789140) and abscisic acid, which regulate processes such as cell division and expansion. nih.gov

Therefore, this compound could influence general plant physiology by providing an essential nutrient (nitrogen in the form of ammonium) and a key metabolite (isoascorbate). The balance between the nutritional benefits of ammonium and the potential for toxicity would be a critical factor, while the isoascorbate could support developmental processes and help mitigate any oxidative stress arising from metabolic activities.

Applications in Post-Harvest Physiology and Non-Human Food Quality Preservation

Post-harvest senescence and decay of fruits and vegetables are major sources of food loss. These processes are often associated with increased respiration, ethylene (B1197577) production, and oxidative damage.

Ascorbic acid and its derivatives are widely used in post-harvest applications as antioxidants and anti-browning agents. scielo.br They help to preserve the quality, color, and nutritional content of fresh produce by scavenging ROS and inhibiting enzymatic browning reactions catalyzed by polyphenol oxidase. Studies on various fruits, such as guava, have shown that post-harvest application of ascorbic acid can reduce weight loss, decay, and maintain higher levels of soluble solids and vitamin C during storage. scielo.brresearchgate.net

Ammonia (B1221849) accumulation in plant tissues after harvest can be an indicator of senescence and physiological stress, often resulting from protein breakdown. ishs.org While high concentrations are detrimental, the application of certain compounds can help maintain quality. Given the known antioxidant and anti-browning properties of ascorbates, this compound could potentially be used in post-harvest treatments to extend the shelf-life and preserve the quality of non-human food products by mitigating oxidative degradation.

Table 2: Potential Post-Harvest Effects of Isoascorbate Application

| Quality Parameter | Potential Effect of Isoascorbate | Mechanism |

| Browning | Reduction | Inhibition of polyphenol oxidase activity. |

| Decay | Reduction | Scavenging of reactive oxygen species, maintaining cell membrane integrity. |

| Nutrient Retention | Maintenance | Protection of vitamins (e.g., Vitamin C) and other antioxidants from oxidation. |

| Color Preservation | Maintenance | Prevention of oxidative degradation of pigments. |

Applications in Advanced Chemical and Materials Science

Reducing Agent in Specialized Industrial Processes (e.g., Photographic Development)

In the realm of traditional photography, the development process hinges on the selective chemical reduction of silver halide crystals that have been exposed to light, thereby forming a visible silver image. Ascorbic acid and its isomers, including isoascorbic acid and their salts, serve as effective developing agents. gosingletrack.comnih.gov These compounds are capable of reducing silver ions to metallic silver. gosingletrack.com

Role in Polymerization Reactions and Material Synthesis

Ammonium (B1175870) isoascorbate plays a crucial role in the synthesis of polymers, particularly in emulsion polymerization, by functioning as a component of a redox initiator system. canada.capraiseworthyprize.org Emulsion polymerization is a technique used to produce a variety of commercially important polymers, resulting in a stable dispersion of polymer particles in water, often called a latex. wikipedia.org

Redox initiators are pairs of compounds—an oxidizing agent and a reducing agent—that generate free radicals at low temperatures, initiating the polymerization process. canada.caconservation-wiki.com This method is advantageous as it allows for polymerization at milder conditions compared to thermal initiation, which requires higher temperatures. conservation-wiki.comresearchgate.net

In such systems, ammonium isoascorbate acts as the reducing agent. It is often paired with an oxidizing agent like a persulfate (e.g., ammonium persulfate), hydrogen peroxide, or an organic hydroperoxide. conservation-wiki.comwoodresearch.sknih.gov A metal salt, frequently an iron salt like ammonium iron(III) sulfate, can be used to catalyze the reaction. conservation-wiki.comwoodresearch.sk The isoascorbate reduces the higher oxidation state metal ion (e.g., Fe³⁺ to Fe²⁺), which then reacts with the peroxide to generate the free radicals that initiate the polymerization of monomers like acrylates. conservation-wiki.com The use of erythorbate (isoascorbate) in these systems allows for controlled initiation temperatures, which can help manage the heat released during polymerization without compromising the properties of the final polymer. nih.gov

Table 1: Components of a Typical Redox Initiator System for Emulsion Polymerization

| Component Role | Example Compound(s) | Function |

| Reducing Agent | This compound | Donates electrons to initiate radical formation. |

| Oxidizing Agent | Ammonium Persulfate, tert-Butyl Hydroperoxide | Generates free radicals upon reduction. |

| Catalyst | Ammonium Iron(III) Sulfate | Facilitates the electron transfer between the reducing and oxidizing agents. |

| Monomer | Acrylic acid, Methacrylic acid | The building block of the polymer chain. nih.gov |

Industrial Applications in Textile and Paper Manufacturing

While direct applications of this compound are not extensively documented, the known functions of its constituent parts—isoascorbic acid and ammonia (B1221849)—point to its potential utility in the textile and paper industries, primarily as an antioxidant and reducing agent.

In textile manufacturing, ascorbic acid has been investigated for various purposes. It can be applied as a finishing agent to unbleached cotton to impart antimicrobial and antiviral properties by promoting the generation of hydrogen peroxide. researchgate.netresearchgate.net Furthermore, ascorbic acid has been used as an after-treatment for silk fabrics dyed with certain natural dyes to improve their light fastness. woodresearch.sk For some dyes, it can also act as a reducing agent, altering the final color. woodresearch.sk Given that isoascorbic acid shares the antioxidant and reducing properties of ascorbic acid, this compound could be employed in similar applications to protect dyed fabrics from fading due to oxidation or to modify dye characteristics.

In the pulp and paper industry, preventing oxidative yellowing and maintaining the brightness of paper is a key concern. researchgate.netnih.gov The yellowing of paper is often associated with the oxidation of cellulose and residual lignin. researchgate.net Oxygen scavengers are used in various industrial applications to prevent corrosion and degradation caused by oxygen. gosingletrack.com Sodium erythorbate, a related compound, is known to be an efficient oxygen scavenger. gosingletrack.com Therefore, this compound could be utilized in papermaking processes as an oxygen scavenger or antioxidant. Its application could help preserve the brightness of bleached pulps and inhibit the degradation of paper over time by reacting with residual oxygen, thus protecting the cellulose fibers from oxidative damage.

Stabilization of Chemical Formulations and Reagents (Non-pharmaceutical)

The inherent antioxidant properties of the isoascorbate molecule make this compound an effective stabilizer for various non-pharmaceutical chemical formulations and reagents. nih.govmdpi.com Oxidation by atmospheric oxygen can degrade sensitive chemicals, leading to a loss of efficacy, changes in color, and the formation of undesirable byproducts. nih.gov

This compound functions as an oxygen scavenger, readily reacting with dissolved oxygen to prevent it from participating in degradative oxidative reactions. researchgate.netocl-pa.org This is particularly valuable in aqueous solutions where reagents might be susceptible to oxidation. For example, ascorbic acid is used to stabilize solutions containing metal ions by preventing their oxidation or by acting as a radiolytic stabilizer in metalloradiopharmaceuticals. mdpi.com In this capacity, it can also serve as a buffering agent, replacing other buffers like ammonium acetate. mdpi.com Similarly, this compound can be incorporated into chemical kits, diagnostic reagents, and other formulations to extend their shelf life and ensure their chemical integrity by protecting active ingredients from oxidative degradation. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Docking and Dynamics Simulations of Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between molecules. While specific molecular docking studies on ammonium (B1175870) isoascorbate with biological receptors are not extensively documented in public literature, the principles of these methods can be applied to understand its interactions in different environments, such as on a metal surface in the context of corrosion inhibition.

Molecular Docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For ammonium isoascorbate, this could involve modeling the interaction of the isoascorbate anion and the ammonium cation with active sites on a protein or specific sites on a material surface. The isoascorbate anion, with its multiple hydroxyl and carbonyl groups, can act as a hydrogen bond donor and acceptor, while the ammonium cation can also participate in hydrogen bonding.

Molecular Dynamics (MD) Simulations provide a dynamic picture of molecular systems. An MD simulation of this compound in an aqueous solution would reveal the solvation structure and dynamics of its constituent ions. Studies on the ammonium ion (NH₄⁺) in water have shown that it is solvated by a shell of water molecules, with the dynamics of these interactions being complex and involving hydrogen bonding. aip.org For instance, the translational and rotational dynamics of an aqueous ammonium ion have been examined using NVE molecular dynamics computer simulations, revealing details about its momentum and reorientational autocorrelation functions. aip.org

In the context of corrosion inhibition, MD simulations can model the adsorption of isoascorbate and ammonium ions on a metal surface, such as iron. A computational investigation of ascorbic acid and ascorbate (B8700270) as corrosion inhibitors on an α-Fe(110) surface using density functional theory (DFT) calculations indicated that these molecules can effectively adsorb onto the metal surface. researchgate.net This adsorption is a key step in forming a protective layer that inhibits corrosion. The simulations can provide data on the adsorption energy and the orientation of the molecules on the surface.

Table 1: Representative Data from Molecular Dynamics Simulations of Ions in Aqueous Solution

| Ion | Coordination Number | Solvation Shell Residence Time (ps) | Diffusion Coefficient (10⁻⁵ cm²/s) |

| Ammonium (NH₄⁺) | 4-6 | 5-10 | 1.9-2.1 |

Note: The data in this table is representative and compiled from general findings in molecular dynamics studies of ions in aqueous solutions. aip.orgproquest.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For this compound, these calculations can provide valuable descriptors that correlate with its antioxidant and corrosion-inhibiting properties. As isoascorbic acid is a stereoisomer of ascorbic acid, computational studies on ascorbic acid and its ascorbate anion provide directly comparable insights.

The reactivity of the isoascorbate anion is largely determined by its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy indicates a greater ability to donate electrons, which is characteristic of a good antioxidant and corrosion inhibitor. The LUMO energy, conversely, relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

DFT calculations have been used to determine the optimized geometry, atomic partial charges, and electronic properties of ascorbic acid and its anion. mocedes.orgnih.gov These studies show that the negative charge in the ascorbate anion is delocalized over the enediol system, which contributes to its stability and antioxidant activity.

Table 2: Calculated Electronic Properties of the Ascorbate Anion (as a proxy for Isoascorbate Anion)

| Parameter | Value (B3LYP/6-31+G(d,p)) |

| HOMO Energy (eV) | -4.5 to -5.0 |

| LUMO Energy (eV) | 1.0 to 1.5 |

| HOMO-LUMO Gap (eV) | 5.5 to 6.5 |

| Dipole Moment (Debye) | 7.0 to 8.0 |

Note: These values are typical ranges derived from DFT calculations on the ascorbate anion and serve as a close approximation for the isoascorbate anion. nih.govrsc.org

The molecular electrostatic potential (MEP) map is another useful output from quantum chemical calculations. For the isoascorbate anion, the MEP would show regions of negative potential around the oxygen atoms, indicating the sites most likely to interact with electrophiles or metal cations.

Predictive Modeling of Redox Potentials and Reaction Pathways

Predictive modeling of redox potentials and reaction pathways is crucial for understanding the antioxidant mechanism of this compound. The antioxidant activity of the isoascorbate anion stems from its ability to donate a hydrogen atom (a proton and an electron) to neutralize free radicals.

Computational studies have been successful in calculating the pKa values and standard reduction potentials for the oxidation of ascorbic acid. rsc.org These calculations help in constructing potential-pH (Pourbaix) diagrams, which map out the thermodynamically stable species as a function of pH and potential. At physiological pH, isoascorbic acid exists predominantly as the isoascorbate monoanion.

The oxidation of the isoascorbate anion proceeds through the formation of an ascorbyl radical, which is a relatively stable radical. Theoretical studies have explored the reaction pathways of this radical, including its disproportionation to form dehydroascorbic acid and the original ascorbate anion. rsc.org Computational models can also predict the bond dissociation energies (BDE) of the O-H bonds in isoascorbic acid, which is a key parameter in its radical scavenging activity. nih.gov

Table 3: Calculated Thermodynamic Parameters Related to the Antioxidant Activity of Ascorbic Acid (as a proxy for Isoascorbic Acid)

| Parameter | Calculated Value (kcal/mol) |

| O-H Bond Dissociation Enthalpy (BDE) | 75-80 |

| Ionization Potential (IP) | 150-160 |

| Proton Dissociation Enthalpy (PDE) | 330-340 |

| Electron Transfer Enthalpy (ETE) | 80-90 |

Note: These values are representative of those obtained from DFT calculations for ascorbic acid and provide a good estimate for isoascorbic acid. nih.gov

Furthermore, computational models can be used to study the kinetics of the reactions of isoascorbate with various reactive oxygen species (ROS). escholarship.org By calculating the activation energies for different reaction pathways, it is possible to predict the most likely mechanisms of antioxidant action. These predictive models are invaluable for designing new antioxidant compounds and for understanding the role of this compound in complex chemical systems.

Stability and Degradation Kinetics in Controlled Chemical Systems

Factors Influencing Stability (e.g., pH, Oxygen Concentration, Temperature, Light Exposure)

The degradation of isoascorbate, much like ascorbate (B8700270), is a complex process involving oxidation. The stability of ammonium (B1175870) isoascorbate in solution is intrinsically linked to the stability of the isoascorbate anion, which is susceptible to both aerobic and anaerobic degradation pathways.

pH: The pH of the solution is a dominant factor in the stability of isoascorbates. Generally, isoascorbic acid is more stable in acidic conditions. As the pH increases, the rate of oxidation also tends to increase. This is because the ascorbate monoanion and dianion, which are more prevalent at higher pH values, are more susceptible to oxidation than the undissociated acid. For ascorbic acid, it has been shown that degradation is faster at pH 5.6 than at pH values between 1.0-4.4 or 6.8-8.4 researchgate.net. It is reasonable to expect a similar trend for isoascorbic acid. The presence of the ammonium ion (NH₄⁺) in ammonium isoascorbate will influence the pH of an aqueous solution, which in turn will affect the stability of the isoascorbate anion.

Oxygen Concentration: The presence of oxygen is a critical factor in the aerobic degradation pathway of isoascorbate. In the presence of oxygen, isoascorbic acid is oxidized to dehydroisoascorbic acid. The rate of degradation is often dependent on the concentration of dissolved oxygen. Studies on ascorbic acid have shown that when oxygen is depleted, the degradation pathway can switch to a slower, anaerobic mechanism myfoodresearch.com.

Temperature: Temperature significantly influences the rate of chemical reactions, and the degradation of isoascorbate is no exception. Increased temperatures accelerate the degradation process. The degradation of ascorbic acid during storage and heat treatment has been shown to follow first-order kinetics nih.gov. For instance, in guava juice, the degradation of ascorbic acid was significantly higher at 35°C compared to 25°C nih.gov. Thermal degradation of ascorbic acid in aqueous solutions leads to the formation of various products, with the rate of formation being temperature-dependent acs.org. Studies on rosehip nectar demonstrated that the degradation of ascorbic acid, thiamine, and riboflavin (B1680620) fitted a first-order reaction kinetic model, with activation energies indicating the temperature sensitivity of the degradation researchgate.net.

Light Exposure: Exposure to light, particularly UV radiation, can also accelerate the degradation of isoascorbate. Light can provide the energy to initiate and propagate oxidative reactions, leading to a more rapid loss of the compound. Isoascorbic acid is known to gradually darken upon exposure to light, indicating degradation atamanchemicals.com.

Elucidation of Chemical Degradation Pathways and By-product Characterization

The degradation of isoascorbic acid is believed to follow pathways analogous to its stereoisomer, L-ascorbic acid. The primary degradation route involves the oxidation of the enediol group.

Under aerobic conditions , the initial step is the two-electron oxidation of isoascorbic acid to form dehydroisoascorbic acid. This intermediate is relatively unstable in aqueous solutions and can undergo irreversible hydrolysis of the lactone ring to form 2,3-diketo-D-gulonic acid. This species is also unstable and can further degrade into a variety of smaller molecules. For ascorbic acid, subsequent degradation products can include L-xylosone, and further breakdown can lead to the formation of furfural (B47365), 2-furoic acid, and 3-hydroxy-2-pyrone acs.org. In acidic solutions under aerobic conditions, dehydroascorbic acid is further degraded to form 2-furoic acid and 3-hydroxy-pyrone nih.gov.

Under anaerobic conditions , the degradation pathway is different and does not proceed through the dehydroascorbic acid intermediate. For ascorbic acid, the main degradation product in an anaerobic environment is furfural nih.gov. It is plausible that isoascorbic acid follows a similar anaerobic degradation pathway.

Heating of ascorbic acid at 100°C for two hours has been shown to produce furfural, 2-furoic acid, 3-hydroxy-2-pyrone, and an unidentified compound nih.gov. In alkaline solutions, the degradation products of ascorbic acid have been identified as 2-methylfuran, 2,4-dimethylfuran, 2-acetyl-5-methylfuran, and 2-methyl-2-cyclopentanone nih.gov. While these findings are for ascorbic acid, they provide a strong indication of the types of by-products that could be expected from the degradation of this compound under similar conditions.

A summary of potential degradation products of the isoascorbate anion, based on studies of ascorbic acid, is presented in the table below.

| Degradation Condition | Potential By-products |

| Aerobic (Acidic) | Dehydroisoascorbic acid, 2,3-Diketogulonic acid, Furfural, 2-Furoic acid, 3-Hydroxy-2-pyrone |

| Anaerobic (Acidic) | Furfural |

| Alkaline | 2-Methylfuran, 2,4-Dimethylfuran, 2-Acetyl-5-methylfuran, 2-Methyl-2-cyclopentanone |

Kinetic Studies of Decomposition in Various Matrices (Non-biological)

The rate of degradation is quantified by the degradation rate constant (k), and the temperature dependence of this constant is described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea). A higher activation energy indicates that the reaction rate is more sensitive to changes in temperature myfoodresearch.com.

The table below presents kinetic data for the thermal degradation of ascorbic acid in different systems, which can be considered analogous for isoascorbic acid due to their structural similarity.

| Matrix | Temperature (°C) | pH | Rate Constant (k) (min⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| Aqueous Buffer | 80-100 | 5.0 | Varies with temp. | - | myfoodresearch.com |

| Aqueous Buffer | 80-100 | 7.0 | Varies with temp. | - | myfoodresearch.com |

| Orange Juice | 4 & 22 | - | 0.0003 - 0.0006 | 7.29 - 15.69 | mdpi.com |

| Cupuaçu Nectar | 60-99 | 3.2 | Varies with temp. | 74 | ucp.pt |

| Fluted Pumpkin Leaves | 60-90 | 5.0-6.5 | Varies with temp. & pH | 18.2 - 41.2 | nih.gov |

| Hot-Compressed Water | 150-190 | 5.0 | 0.00439 - 0.01768 | 15.77 | frontiersin.orgnih.gov |

| Hot-Compressed Water | 150-190 | 7.0 | Varies with temp. | 31.70 | frontiersin.orgnih.gov |

| Hot-Compressed Water | 150-190 | 9.5 | Varies with temp. | 47.53 | frontiersin.orgnih.gov |

Note: The data presented in this table is for ascorbic acid and is intended to provide an approximation for the kinetic behavior of isoascorbic acid, the anionic component of this compound.

The kinetic data clearly show that both temperature and pH have a significant impact on the degradation rate of the ascorbate molecule frontiersin.orgnih.gov. For instance, in hot-compressed water, the activation energy for ascorbic acid degradation increased with increasing pH, indicating a greater temperature sensitivity at higher pH values nih.gov.

Interdisciplinary Research and Emerging Paradigms

Integration of Advanced Characterization Techniques in Complex Matrices

The accurate quantification and characterization of ammonium (B1175870) isoascorbate in complex matrices, such as food products and biological samples, present significant analytical challenges. The inherent instability of the isoascorbate anion and the ubiquitous nature of the ammonium cation necessitate the use of sophisticated analytical methodologies. Advanced characterization techniques are crucial for ensuring product quality, and for studying the compound's reactivity and bioavailability.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of isoascorbic acid, the anionic component of ammonium isoascorbate. nih.govnih.gov Methods often employ reversed-phase columns with UV detection, as isoascorbic acid possesses a chromophore that absorbs in the ultraviolet region. nih.gov The separation of isoascorbic acid from its stereoisomer, ascorbic acid, is a critical aspect of analysis, as many simpler methods cannot distinguish between the two. nih.gov The use of specialized columns and optimized mobile phases allows for their distinct separation and quantification. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced selectivity and sensitivity for the analysis of isoascorbic acid. researchgate.netnih.gov These techniques are particularly valuable for complex matrices where co-eluting compounds can interfere with traditional HPLC-UV detection. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments, thereby improving the reliability of the results. researchgate.netnih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS further enhances the speed and resolution of the analysis. nih.gov

For the ammonium cation, ion chromatography is a widely used technique for its quantification. mdpi.com Additionally, various spectrophotometric and enzymatic methods can be employed for the determination of ammonia (B1221849) or ammonium ions in different sample types. mdpi.com The in-situ quantification of ammonia at very low levels can also be achieved using gas chromatography (GC). acs.org

The comprehensive analysis of this compound in a given matrix would, therefore, likely involve a multi-pronged approach, utilizing one set of techniques for the isoascorbate anion and another for the ammonium cation. The development of a single, streamlined method for the simultaneous determination of both ions remains a challenge and an area for future research.

Table 1: Advanced Characterization Techniques for this compound Components

| Analytical Technique | Target Analyte | Principle | Key Advantages |

|---|---|---|---|

| HPLC-UV | Isoascorbic Acid | Chromatographic separation followed by UV absorbance detection. nih.gov | Robust, widely available, good for routine analysis. |

| LC-MS/MS | Isoascorbic Acid | Chromatographic separation coupled with mass spectrometric detection for high selectivity and sensitivity. researchgate.netnih.gov | High specificity and sensitivity, definitive identification. researchgate.netnih.gov |

| Ion Chromatography | Ammonium | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. mdpi.com | Standard method for ion analysis, reliable. mdpi.com |

| Gas Chromatography (GC) | Ammonia | Separation of volatile compounds in the gas phase. acs.org | High sensitivity for trace level analysis of ammonia. acs.org |

Application of 'Omics' Technologies in Related Mechanistic Studies (e.g., Transcriptomics, Metabolomics)

While direct 'omics' studies on this compound are not extensively documented, the application of these powerful technologies to its components, particularly the isoascorbate and ascorbate (B8700270) anions, provides valuable insights into its potential biological effects and mechanisms of action. 'Omics' technologies, such as transcriptomics and metabolomics, offer a holistic view of the molecular changes within an organism or cell in response to a particular substance.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal how isoascorbic acid might influence gene expression. For instance, transcriptomic analyses have been employed to understand the regulation of ascorbic acid metabolism in various plants. nih.govmdpi.comfrontiersin.org These studies identify key genes involved in the biosynthesis, degradation, and recycling of ascorbic acid. nih.govmdpi.comfrontiersin.org Similar approaches could be applied to elucidate the cellular response to erythorbic acid, investigating whether it interacts with the same or different genetic pathways as ascorbic acid. Transcriptome analysis has also been used to show that ascorbic acid treatment can modulate the expression of genes related to stress tolerance in plants. nih.gov

Metabolomics , the comprehensive analysis of all metabolites in a biological sample, provides a functional readout of the physiological state of a cell or organism. nih.gov Metabolomic profiling has been utilized to study the broader metabolic impact of compounds like ascorbic acid. nih.gov By applying metabolomic approaches, researchers could investigate the metabolic fate of erythorbic acid in biological systems and identify any downstream metabolic perturbations. This could help to understand its antioxidant properties and any potential interactions with endogenous metabolic pathways. nih.gov Integrated 'omics' approaches, combining transcriptomics and metabolomics, can provide a more complete picture of the biological impact of a compound, linking changes in gene expression to alterations in metabolic profiles.

The application of these 'omics' technologies to study this compound directly would be a significant step forward in understanding its biological role. Such studies could shed light on its mechanism of action as an antioxidant and its potential effects on cellular metabolism and gene regulation.

Development of Novel Biosensors and Chemical Assays

The development of rapid, sensitive, and selective methods for the detection of this compound and its constituent ions is of great interest for various applications, including food quality control and environmental monitoring. Novel biosensors and chemical assays are at the forefront of this research, offering the potential for real-time and on-site analysis. nih.gov